2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide 2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993801
InChI: InChI=1S/C17H12BrNO2S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)22(19,20)21/h1-10H,11H2
SMILES: C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)Br
Molecular Formula: C17H12BrNO2S
Molecular Weight: 374.3 g/mol

2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

CAS No.:

Cat. No.: VC0993801

Molecular Formula: C17H12BrNO2S

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide -

Specification

Molecular Formula C17H12BrNO2S
Molecular Weight 374.3 g/mol
IUPAC Name 3-[(4-bromophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Standard InChI InChI=1S/C17H12BrNO2S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)22(19,20)21/h1-10H,11H2
Standard InChI Key LAUUQIJEWHKTJV-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)Br
Canonical SMILES C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator